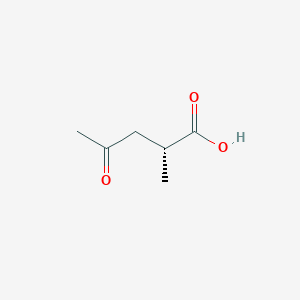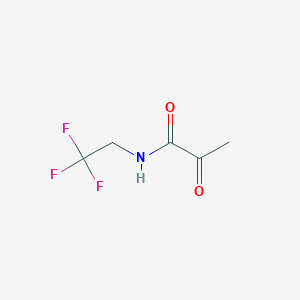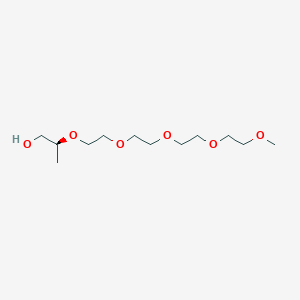![molecular formula C8H15NO4 B12576659 4-[Hydroxy(isobutyryl)amino]butanoic acid CAS No. 608527-41-9](/img/structure/B12576659.png)
4-[Hydroxy(isobutyryl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(isobutyryl)amino]butanoic acid is a chemical compound with the molecular formula C8H15NO4 It is a derivative of butanoic acid, featuring a hydroxy group and an isobutyryl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(isobutyryl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobutanoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the enzymatic synthesis using engineered bacteria that can produce the compound from simple precursors. This biotechnological approach is advantageous due to its sustainability and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(isobutyryl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-[Oxoisobutyryl)amino]butanoic acid.
Reduction: 4-[Hydroxy(isobutyryl)amino]butanol.
Substitution: 4-[Alkyl(isobutyryl)amino]butanoic acid derivatives.
Scientific Research Applications
4-[Hydroxy(isobutyryl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(isobutyryl)amino]butanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxy and isobutyryl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid: A simpler analog without the isobutyryl group.
4-Aminobutanoic acid: Lacks the hydroxy and isobutyryl groups.
Isobutyric acid: Contains the isobutyryl group but lacks the amino and hydroxy groups.
Uniqueness
4-[Hydroxy(isobutyryl)amino]butanoic acid is unique due to the presence of both hydroxy and isobutyryl groups attached to the amino group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
608527-41-9 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[hydroxy(2-methylpropanoyl)amino]butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(2)8(12)9(13)5-3-4-7(10)11/h6,13H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
OXUJXLNNEFKSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)

![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)




